molecular formula C6H11N3OS B13190839 1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine

1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine

Cat. No.: B13190839
M. Wt: 173.24 g/mol
InChI Key: XCJMTHYCSULWBK-UHFFFAOYSA-N
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Description

1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring substituted with a methanesulfinylethyl group and an amine group at the 4-position. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine involves several steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the methanesulfinylethyl group. Common synthetic routes include:

    Step 1: Formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.

    Step 2: Introduction of the methanesulfinylethyl group via nucleophilic substitution reactions.

    Step 3: Final amination step to introduce the amine group at the 4-position.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The methanesulfinylethyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions, forming various derivatives.

    Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

    Major Products: Sulfone derivatives, sulfide derivatives, and substituted pyrazole compounds.

Scientific Research Applications

1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, modulating biological processes. The methanesulfinylethyl group can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.

Comparison with Similar Compounds

1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(2-Methanesulfinylethyl)piperazine: Similar in structure but with a piperazine ring instead of a pyrazole ring.

    1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine: Differing by the presence of a methyl group at the 4-position.

    1-(2-Methanesulfinylethyl)-1H-pyrazol-3-amine: Differing by the position of the amine group.

These comparisons highlight the unique structural features and reactivity of this compound, making it a distinct and valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H11N3OS

Molecular Weight

173.24 g/mol

IUPAC Name

1-(2-methylsulfinylethyl)pyrazol-4-amine

InChI

InChI=1S/C6H11N3OS/c1-11(10)3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3

InChI Key

XCJMTHYCSULWBK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCN1C=C(C=N1)N

Origin of Product

United States

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